1-Hexyl-2-thiourea

QSAR Environmental Toxicology Ecotoxicology

QSAR model validation requires exact-chain alkyl thioureas. Generic substitutions introduce unacceptable toxicity prediction errors due to non-linear chain-length effects. This compound provides a defined experimental pIGC50 (0.86 log(L/mmol)) against T. pyriformis. • Melting point: 82-83°C, purity ≥95% • XLogP3: 1.9; validated PPARα fragment hit (IC50 68 µM) • Immediate availability in research quantities

Molecular Formula C7H16N2S
Molecular Weight 160.28 g/mol
CAS No. 21071-27-2
Cat. No. B1363784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-2-thiourea
CAS21071-27-2
Molecular FormulaC7H16N2S
Molecular Weight160.28 g/mol
Structural Identifiers
SMILESCCCCCCNC(=S)N
InChIInChI=1S/C7H16N2S/c1-2-3-4-5-6-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)
InChIKeyLMYQWQCDUHNQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexyl-2-thiourea Procurement Guide


1-Hexyl-2-thiourea (CAS 21071-27-2) is a mono-substituted N-alkyl thiourea with the molecular formula C₇H₁₆N₂S and a molecular weight of 160.28 g/mol [1]. It is a solid at 20°C with a melting point of 82-83°C and a purity typically ≥95% from commercial suppliers [1]. This compound is a building block for coordination chemistry and is evaluated for applications such as corrosion inhibition and antimicrobial activity .

Coordination chemistry building block
Corrosion inhibition research candidate
Antimicrobial screening compound

Why 1-Hexyl-2-thiourea Cannot Be Substituted


Substituting 1-Hexyl-2-thiourea with a generic or closely related thiourea analog (e.g., thiourea, 1-methyl-2-thiourea, or 1-n-octyl-2-thiourea) is not scientifically sound due to the dramatic, non-linear impact of the alkyl chain length on physicochemical and biological properties. Systematic structure-activity relationship (QSAR) studies demonstrate that the toxicity profile, measured as pIGC50 against Tetrahymena pyriformis, changes significantly across the homologous series, with 1-Hexyl-2-thiourea occupying a distinct, intermediate position [1]. This difference in toxicity suggests that even minor alterations to the alkyl chain can profoundly affect a compound's interaction with biological systems, making direct substitution without re-validation a high-risk endeavor for any research or industrial application.

Alkyl chain length shifts toxicity profile
Ecotoxicity to aquatic model organisms changes non-linearly across the homologous series; hexyl substitution occupies a distinct intermediate position.
Lipophilicity differs with chain length
The octanol-water partition coefficient (LogP) increases with chain length, affecting solubility, partitioning, and biological membrane interaction.
Target engagement may not transfer
Biological activity such as receptor binding is not shared by all analogs; replacement may result in loss of reported interaction.

1-Hexyl-2-thiourea Differentiation from Analogs


T. pyriformis Ecotoxicity Profile

In a comparative QSAR study of N-alkylthioureas, 1-Hexyl-2-thiourea exhibited a distinct, intermediate toxicity profile against the aquatic ciliate Tetrahymena pyriformis. The measured pIGC50 value was 0.86 log(L/mmol). This value is significantly higher (more toxic) than the parent compound thiourea (-1.32) and the less lipophilic 1-methyl-2-thiourea (-1.37), but significantly lower (less toxic) than the more lipophilic 1-n-octyl-2-thiourea (1.51) [1]. This data point defines its specific position within a predictable toxicity continuum, allowing for a more nuanced selection compared to analogs with less characterized environmental impact.

T. pyriformis Ecotoxicity
Head-to-head
pIGC50 = 0.86
2.18 log units more toxic than thiourea; 0.65 log units less than 1-n-octyl-2-thiourea
Intermediate toxicity within alkylthiourea series
40-h population growth inhibition assay
QSAR Environmental Toxicology Ecotoxicology

Lipophilicity Profile

Lipophilicity, a key determinant of solubility and membrane permeability, is precisely defined for this compound. The XLogP3 (computed octanol-water partition coefficient) for 1-Hexyl-2-thiourea is 1.9 [1]. This value distinguishes it from the parent compound thiourea, which has a negative or zero LogP, indicating high water solubility and low membrane permeability [2]. The hexyl chain provides a substantial increase in lipophilicity, making 1-Hexyl-2-thiourea more suitable for applications requiring organic solvent solubility or interaction with non-polar environments.

Lipophilicity
Class-level
XLogP3 = 1.9
~2.7 units higher than thiourea (computed)
Increased lipophilicity vs. parent thiourea
Computed property; experimental verification recommended
ADME Medicinal Chemistry Property Prediction

hPPARα Binding Activity

1-Hexyl-2-thiourea has been reported as a ligand for the human peroxisome proliferator-activated receptor alpha (hPPARα). An in vitro binding assay measured its affinity with an IC50 of 68,000 nM (68 µM) [1]. While this affinity is relatively weak, it represents a defined biological activity that is not shared by all thiourea analogs and provides a specific biochemical starting point for research into this target.

hPPARα Binding
Data to verify
IC50 = 68,000 nM
Single reported assay value
Reported low-affinity interaction
Weak affinity; requires independent confirmation
Drug Discovery Nuclear Receptors Biochemical Assay

1-Hexyl-2-thiourea Application Scenarios


QSAR and Environmental Fate Modeling

For researchers developing quantitative structure-activity relationship (QSAR) models to predict the toxicity of alkylated compounds, 1-Hexyl-2-thiourea is an essential calibration compound. Its well-defined experimental pIGC50 value (0.86 log(L/mmol)) against T. pyriformis provides a critical data point for validating models that relate chain length and lipophilicity to aquatic toxicity [1].

PPARα Fragment-Based Lead Discovery

In a medicinal chemistry program targeting PPARα, 1-Hexyl-2-thiourea serves as a validated 'fragment hit' with a known, albeit weak, IC50 of 68 µM [1]. Its simple structure and moderate lipophilicity (XLogP3 = 1.9) make it a tractable starting point for hit-to-lead optimization, where structural modifications can be made to improve potency and selectivity [2].

Alkylthiourea Homologous Series Studies

For any study investigating the effect of alkyl chain length on a physical, chemical, or biological property within the thiourea family, 1-Hexyl-2-thiourea represents a crucial intermediate. Its properties (e.g., pIGC50 = 0.86, XLogP3 = 1.9) can be directly compared to those of its shorter-chain (e.g., 1-n-butyl-2-thiourea, pIGC50 = -0.19) and longer-chain (e.g., 1-n-octyl-2-thiourea, pIGC50 = 1.51) analogs to establish structure-property trends [1][2].

Corrosion Inhibition Research

As a thiourea derivative, 1-Hexyl-2-thiourea is a candidate for corrosion inhibition studies [1]. Its specific alkyl chain length and subsequent lipophilicity (XLogP3 = 1.9) may influence its adsorption onto metal surfaces, offering a distinct performance profile compared to other N-alkylthioureas. This makes it a valuable comparator in systematic investigations of corrosion inhibition mechanisms in acidic media.

Application
Selection Property
Validation Focus
QSAR & Environmental Fate Modeling
Experimentally determined ecotoxicity endpoint
QSAR model calibration against T. pyriformis data
PPARα Fragment-Based Lead Discovery
Reported PPARα binding interaction
Fragment hit optimization & SAR expansion
Alkylthiourea Homologous Series Studies
Intermediate chain-length representative
Structure-property trend comparison
Corrosion Inhibition Research
Candidate thiourea derivative for adsorption studies
Comparative corrosion inhibition efficiency

Technical Documentation Hub

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35 linked technical documents
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